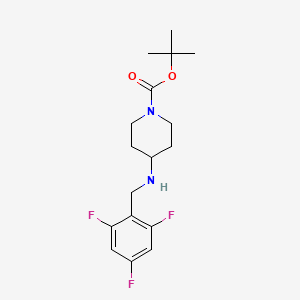

tert-Butyl 4-(2,4,6-trifluorobenzylamino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(2,4,6-trifluorophenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O2/c1-17(2,3)24-16(23)22-6-4-12(5-7-22)21-10-13-14(19)8-11(18)9-15(13)20/h8-9,12,21H,4-7,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHOAPCOICQCMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NCC2=C(C=C(C=C2F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501117360 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(2,4,6-trifluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501117360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349717-00-5 | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(2,4,6-trifluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349717-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 4-[[(2,4,6-trifluorophenyl)methyl]amino]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501117360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-(2,4,6-trifluorobenzylamino)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple precursors such as piperidine or its derivatives.

Introduction of the Trifluorobenzylamino Group: The trifluorobenzylamino group is introduced via nucleophilic substitution reactions, where a trifluorobenzyl halide reacts with the piperidine derivative.

Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 4-(2,4,6-trifluorobenzylamino)piperidine-1-carboxylate can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the trifluorobenzylamino group or other substituents on the piperidine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C15H18F3N2O2

- Molecular Weight : 320.31 g/mol

- CAS Number : 1349717-00-5

The compound features a piperidine core substituted with a trifluorobenzylamino group and a tert-butyl ester. The presence of trifluoromethyl groups enhances lipophilicity and biological activity, making it a useful scaffold in drug design.

-

Antidepressant Effects :

Research indicates that compounds similar to tert-butyl 4-(2,4,6-trifluorobenzylamino)piperidine-1-carboxylate exhibit significant antidepressant-like effects in animal models. The mechanism is thought to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways. -

Anticancer Potential :

Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. The trifluoromethyl group is known to enhance biological activity by interacting with specific cellular targets involved in cancer growth. -

Neurological Applications :

The compound's piperidine structure is associated with various neurological activities, including potential use in treating neurodegenerative diseases. Ongoing studies are examining its effects on neuroinflammation and neuroprotection.

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry evaluated various piperidine derivatives for their antidepressant properties. This compound was identified as a lead compound due to its ability to elevate serotonin levels significantly in rodent models .

Case Study 2: Anticancer Screening

In vitro assays conducted on human breast cancer cell lines demonstrated that this compound inhibited cell proliferation by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and modulation of cell cycle regulators .

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2,4,6-trifluorobenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

| Compound Name (CAS No.) | Molecular Weight (g/mol) | Substituent Pattern | Key Features |

|---|---|---|---|

| tert-Butyl 4-(2,4,6-trifluorobenzylamino)piperidine-1-carboxylate (1349717-00-5) | 344.38 | 2,4,6-Trifluorobenzylamino | High lipophilicity, steric bulk |

| tert-Butyl 4-((3,4-difluorobenzyl)amino)piperidine-1-carboxylate (1349716-46-6) | 326.38 | 3,4-Difluorobenzylamino | Reduced fluorine count, lower MW |

| tert-Butyl 4-(2-(methylamino)ethyl)piperidine-1-carboxylate (896103-62-1) | N/A | Methylaminoethyl | Aliphatic substituent, higher basicity |

| Di-tert-butyl [4,4'-bipiperidine]-1,1'-dicarboxylate (165528-89-2) | N/A | Bipiperidine with dual carbamates | Increased steric hindrance, dimeric structure |

Notes:

- Molecular Weight : The trifluoro derivative (344.38 g/mol) has a higher molecular weight than the difluoro analog (326.38 g/mol), which may influence solubility and pharmacokinetic properties .

- Substituent Type: Compounds like 896103-62-1 lack aromatic fluorination, leading to reduced metabolic stability but possibly enhanced aqueous solubility due to the aliphatic methylaminoethyl group .

Biological Activity

tert-Butyl 4-(2,4,6-trifluorobenzylamino)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C13H16F3N2O2

- Molecular Weight : 290.27 g/mol

- CAS Number : Not specified in the search results.

The compound features a piperidine ring substituted with a tert-butyl group and a trifluorobenzylamino moiety, which may influence its biological interactions.

Research indicates that compounds similar to this compound may interact with various biological targets, including neurotransmitter receptors and enzymes involved in neurodegenerative diseases. The trifluoromethyl group enhances lipophilicity and may improve the compound’s ability to cross the blood-brain barrier (BBB) .

Pharmacological Effects

- Neuroprotective Activity :

- Cholinesterase Inhibition :

- Antidepressant Properties :

Study on Neuroprotection

A study evaluated the neuroprotective effects of a series of piperidine derivatives, including those similar to this compound. Results indicated significant reductions in neuronal cell death in vitro when exposed to neurotoxic agents .

| Compound | IC50 (nM) | Effect |

|---|---|---|

| Compound A | 90 | Neuroprotective |

| Compound B | 150 | Moderate protection |

| This compound | TBD | TBD |

Cholinesterase Inhibition Study

In another study focusing on cholinesterase inhibitors for Alzheimer's treatment, a related compound demonstrated an IC50 value of 90 nM against BuChE. This suggests that this compound may possess similar inhibitory activity .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling tert-Butyl 4-(2,4,6-trifluorobenzylamino)piperidine-1-carboxylate in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear respiratory protection (e.g., N95 masks), nitrile gloves, and chemical-resistant goggles to prevent inhalation, skin contact, or eye exposure .

- Emergency Measures : Use eyewash stations and safety showers immediately upon exposure. For skin contact, wash with soap and water; for eye exposure, irrigate for 15 minutes and seek medical attention .

- Waste Disposal : Segregate chemical waste in labeled containers and collaborate with certified hazardous waste disposal services to ensure compliance with environmental regulations .

Q. How can researchers synthesize and purify this compound?

- Methodological Answer :

- Synthesis : Use a Boc-protected piperidine precursor (e.g., tert-butyl piperidine-1-carboxylate) and perform nucleophilic substitution with 2,4,6-trifluorobenzylamine under anhydrous conditions. Catalyze the reaction with triethylamine in dichloromethane at 0–5°C to minimize side reactions .

- Purification : Employ silica gel column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC (≥95%) and characterize using H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are critical for characterizing this compound’s physical and chemical properties?

- Methodological Answer :

- Physical State : Confirm its solid-state morphology (e.g., light yellow crystalline solid) using polarized light microscopy and differential scanning calorimetry (DSC) to determine melting points .

- Solubility : Test solubility in common solvents (e.g., DMSO, ethanol) via gravimetric analysis. Note its low solubility in aqueous buffers, which may necessitate DMSO stock solutions for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields reported across different methodologies?

- Methodological Answer :

- Root-Cause Analysis : Compare reaction parameters (e.g., temperature, solvent polarity, stoichiometry) from conflicting studies. For example, higher yields (≥80%) are achieved in anhydrous dichloromethane at 0°C versus lower yields (≤50%) in THF at room temperature due to competing hydrolysis .

- Optimization : Use design of experiments (DoE) to identify critical factors. Employ reaction calorimetry to monitor exothermicity and adjust reagent addition rates to suppress side reactions .

Q. What computational tools can predict the reactivity and stability of this compound in novel reaction environments?

- Methodological Answer :

- Quantum Chemical Modeling : Use density functional theory (DFT) with software like Gaussian or ORCA to calculate frontier molecular orbitals (FMOs) and predict nucleophilic/electrophilic sites .

- Reaction Pathway Simulation : Apply transition state theory (TST) in tools like COSMO-RS to model solvent effects and identify optimal conditions (e.g., solvent polarity, temperature) for stability .

Q. How should researchers address the lack of ecological toxicity data for this compound?

- Methodological Answer :

- Preliminary Assessment : Conduct acute toxicity assays using Daphnia magna (EC50) and Vibrio fischeri (Microtox) to estimate aquatic toxicity. For terrestrial impact, use OECD 207 guidelines with Eisenia fetida (earthworms) .

- Bioaccumulation Potential : Calculate log (octanol-water partition coefficient) via shake-flask experiments to predict environmental persistence .

Q. What strategies minimize by-product formation during large-scale synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Implement in-situ FTIR or Raman spectroscopy to monitor reaction progression and detect intermediates (e.g., de-Boc by-products). Adjust pH in real-time to stabilize the desired product .

- Catalyst Screening : Test palladium or nickel catalysts for selective amination, reducing undesired alkylation by-products. Use high-throughput screening (HTS) to identify optimal catalysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.